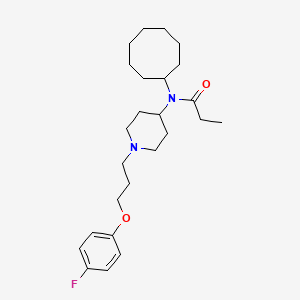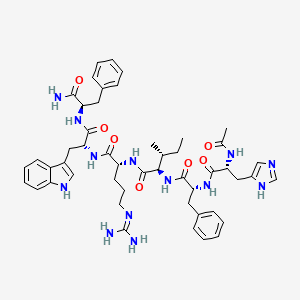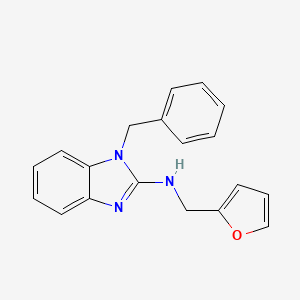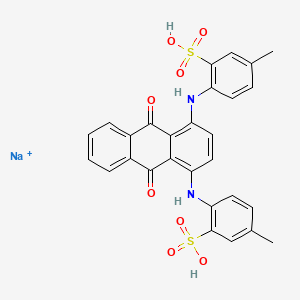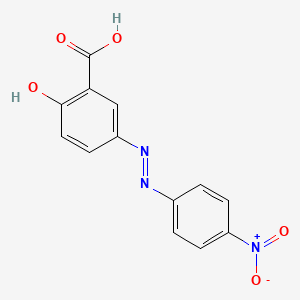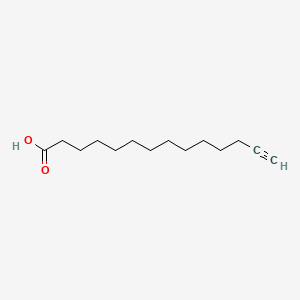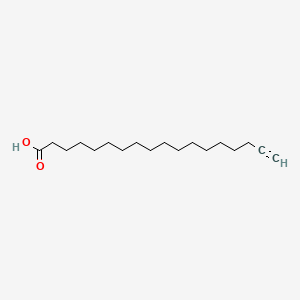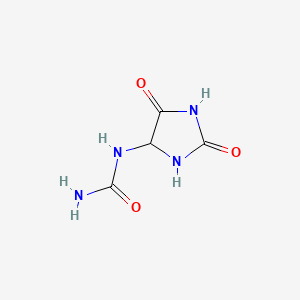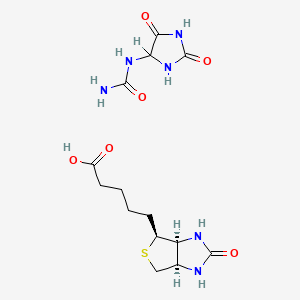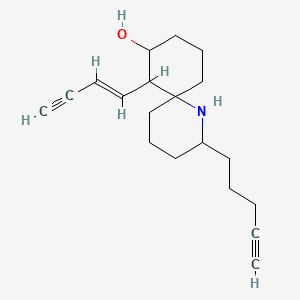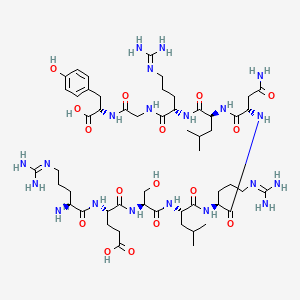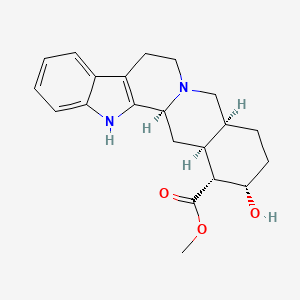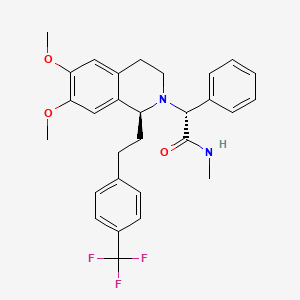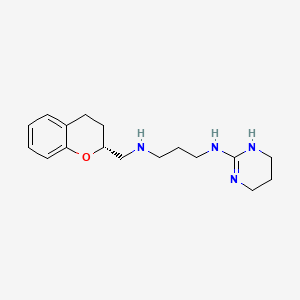![molecular formula C24H18N4O B1664852 2-{[4-(4-pyridin-4-yl-1H-pyrazol-3-yl)phenoxy]methyl}quinoline CAS No. 871507-11-8](/img/structure/B1664852.png)
2-{[4-(4-pyridin-4-yl-1H-pyrazol-3-yl)phenoxy]methyl}quinoline
Vue d'ensemble
Description
This compound belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group . The molecular formula is C24H18N4O . The average mass is 378.4259 Da and the monoisotopic mass is 378.148071 Da .
Molecular Structure Analysis
The molecular structure of this compound includes a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group . The InChI key is VRWJZGHUCOFGPZ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound has a predicted density of 1.21±0.1 g/cm3 . The predicted boiling point is 568.6±50.0 °C . The refractive index is 1.661 .Applications De Recherche Scientifique
Phosphodiesterase 10A Inhibition
A novel class of phosphodiesterase 10A (PDE10A) inhibitors, including derivatives of 2-{[4-(4-pyridin-4-yl-1H-pyrazol-3-yl)phenoxy]methyl}quinoline, has been synthesized, showing significant potential in addressing neurological conditions. These compounds demonstrate improved metabolic stability and significant brain penetration, suggesting their utility in treating cognitive impairments and hyperlocomotion in animal models (Hamaguchi et al., 2014). Further studies also identified quinoline derivatives with potent PDE10A inhibitory activity and reduced CYP3A4 inhibition, showcasing their potential for neurological applications (Hamaguchi et al., 2015).
PET Imaging and Brain Penetration
These compounds have been utilized in Positron Emission Tomography (PET) imaging studies to assess brain penetration and targeting. Radiolabeled versions of these quinoline derivatives, such as [11C]MP-10, have been effective in selectively accumulating in brain regions enriched in PDE10A, indicating their potential as neuroimaging agents (Tu et al., 2011).
Antibacterial Activity
Several synthesized quinoline derivatives have shown potential antibacterial activity, suggesting their application in addressing bacterial infections. The modification of these compounds has led to variants with significant activity against various bacterial strains, highlighting their potential in the field of antimicrobial research (Joshi et al., 2011).
Antimalarial Potential
Some derivatives of 2-{[4-(4-pyridin-4-yl-1H-pyrazol-3-yl)phenoxy]methyl}quinoline have exhibited considerable antimalarial activity. These compounds, particularly effective against Plasmodium falciparum, demonstrate the potential of quinoline derivatives in developing new antimalarial agents (Saini et al., 2016).
Anticancer Research
Research on quinoline derivatives has extended into the field of cancer, with some studies revealing cytotoxic activities against various cancer cell lines. These findings suggest the potential of these compounds in the development of new cancer therapeutics (Vilchis-Reyes et al., 2010).
Propriétés
IUPAC Name |
2-[[4-(4-pyridin-4-yl-1H-pyrazol-5-yl)phenoxy]methyl]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O/c1-2-4-23-18(3-1)5-8-20(27-23)16-29-21-9-6-19(7-10-21)24-22(15-26-28-24)17-11-13-25-14-12-17/h1-15H,16H2,(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWJZGHUCOFGPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=C(C=C3)C4=C(C=NN4)C5=CC=NC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-(4-pyridin-4-yl-1H-pyrazol-3-yl)phenoxy]methyl}quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



